6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine
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Overview
Description
6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a purine core, which is a fundamental structure in many biological molecules, including DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the piperazine and pyrimidine groups. Common reagents used in these reactions include ethyl iodide, methylthiol, and various catalysts to facilitate the formation of the desired bonds. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures high yield and purity of the final product. Safety protocols are strictly followed to handle the reactive intermediates and hazardous reagents involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and piperazine-containing molecules, such as:
- 6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine
- 6-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine
Uniqueness
The uniqueness of 6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C17H22N8S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
6-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine |
InChI |
InChI=1S/C17H22N8S/c1-4-12-9-13(22-17(21-12)26-3)24-5-7-25(8-6-24)16-14-15(18-10-19-16)23(2)11-20-14/h9-11H,4-8H2,1-3H3 |
InChI Key |
UWHYVCGFZLAGHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=NC4=C3N=CN4C |
Origin of Product |
United States |
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